molecular formula C12H10BrNO2 B11841958 4-Bromo-5,7-dimethylquinoline-3-carboxylic acid

4-Bromo-5,7-dimethylquinoline-3-carboxylic acid

Cat. No.: B11841958
M. Wt: 280.12 g/mol
InChI Key: OOCVQSNEUVIMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5,7-dimethylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H10BrNO2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5,7-dimethylquinoline-3-carboxylic acid typically involves the bromination of 5,7-dimethylquinoline-3-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5,7-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-5,7-dimethylquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5,7-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5,7-dimethylquinoline-3-carboxylic acid is unique due to the presence of the bromine atom at the 4-position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

4-bromo-5,7-dimethylquinoline-3-carboxylic acid

InChI

InChI=1S/C12H10BrNO2/c1-6-3-7(2)10-9(4-6)14-5-8(11(10)13)12(15)16/h3-5H,1-2H3,(H,15,16)

InChI Key

OOCVQSNEUVIMKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=CC(=C2Br)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.